6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and chlorination steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridine: A closely related compound with a different substitution pattern.
Pyrido[1,2-a]benzimidazole: A compound with a fused benzene ring, offering different electronic properties.
Uniqueness
6-Chloro-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and pyridin-4-ylmethyl substitution make it particularly effective in certain medicinal chemistry applications, such as enzyme inhibition and anticancer activity.
Properties
Molecular Formula |
C14H11ClN4O |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11ClN4O/c15-11-1-2-13-18-12(9-19(13)8-11)14(20)17-7-10-3-5-16-6-4-10/h1-6,8-9H,7H2,(H,17,20) |
InChI Key |
OSIXLJUGIHTEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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